molecular formula C23H24N4O B2696967 3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879568-29-3

3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2696967
CAS No.: 879568-29-3
M. Wt: 372.472
InChI Key: WEYGDZSZZQSBMJ-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of various substituents, such as the methoxyphenyl and phenethyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various arylated derivatives of the compound .

Scientific Research Applications

3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and phenethyl groups differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-16-15-21(24-14-13-18-9-5-4-6-10-18)27-23(25-16)22(17(2)26-27)19-11-7-8-12-20(19)28-3/h4-12,15,24H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYGDZSZZQSBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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